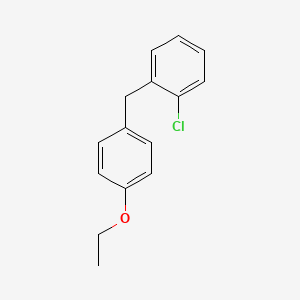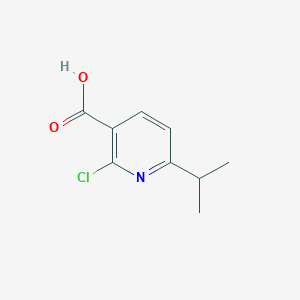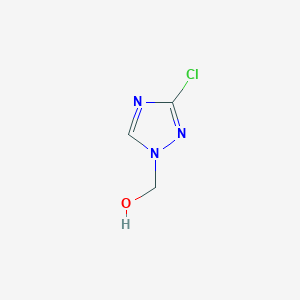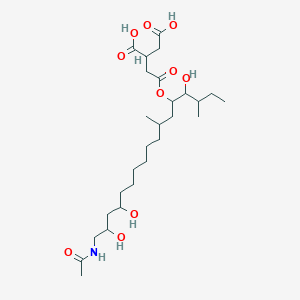
AAL Toxin TD1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AAL Toxin TD1 is a sphinganine analogue mycotoxin produced by the fungus Alternaria alternata f. sp. lycopersici. This inhibition disrupts cellular homeostasis and can lead to necrotic cell death in plants .
Preparation Methods
The synthesis of AAL Toxin TD1 involves complex organic reactions. The synthetic route typically includes the esterification of tricarballylic acid with specific amino alcohols. The reaction conditions often require precise temperature control and the use of catalysts to ensure the correct regioisomer is produced . Industrial production methods may involve fermentation processes using the Alternaria alternata fungus, followed by extraction and purification of the toxin using high-performance liquid chromatography (HPLC) and mass spectrometry .
Chemical Reactions Analysis
AAL Toxin TD1 undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the toxin, potentially affecting its biological activity.
Reduction: Reduction reactions can modify the toxin’s structure, impacting its interaction with biological targets.
Substitution: Substitution reactions can introduce new functional groups, altering the toxin’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
AAL Toxin TD1 has several applications in scientific research:
Mechanism of Action
AAL Toxin TD1 exerts its effects by inhibiting ceramide synthase, an enzyme crucial for sphingolipid biosynthesis . This inhibition disrupts the balance of ceramide and other sphingolipids, leading to programmed cell death (apoptosis) in susceptible cells . The toxin primarily targets the mitochondria, plasma membrane, and other cellular organelles, causing a cascade of biochemical events that result in cell death .
Comparison with Similar Compounds
AAL Toxin TD1 is part of a series of AAL toxins, including TA, TB, TC, and TE . These toxins share similar structures but differ in their specific functional groups and biological activities . For example:
AAL Toxin TA1: Similar structure but different functional groups, leading to variations in toxicity and biological effects.
AAL Toxin TB1: Another analogue with distinct properties and applications.
AAL Toxin TC1 and TE1: These compounds also share structural similarities but have unique biological activities. The uniqueness of this compound lies in its specific inhibition of ceramide synthase and its potent effects on sphingolipid metabolism.
Properties
IUPAC Name |
2-[2-(17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49NO10/c1-5-18(3)26(35)23(38-25(34)14-20(27(36)37)13-24(32)33)12-17(2)10-8-6-7-9-11-21(30)15-22(31)16-28-19(4)29/h17-18,20-23,26,30-31,35H,5-16H2,1-4H3,(H,28,29)(H,32,33)(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQNOUGFCMZARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(C)CCCCCCC(CC(CNC(=O)C)O)O)OC(=O)CC(CC(=O)O)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
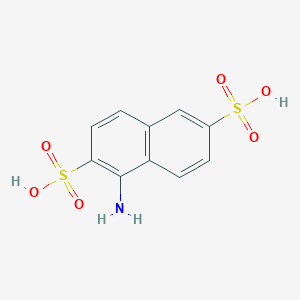
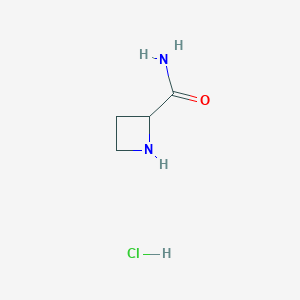
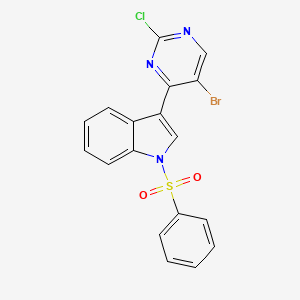
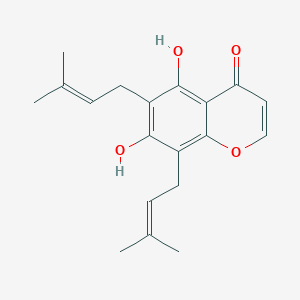
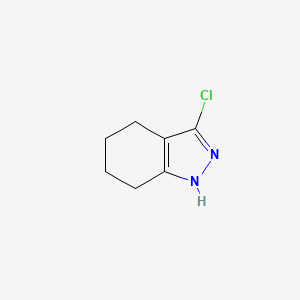
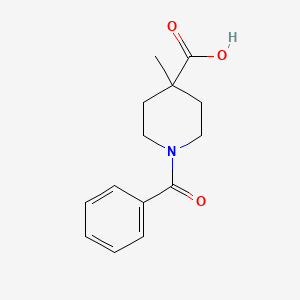
![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3034373.png)
![2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride](/img/structure/B3034374.png)
![(3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3034375.png)
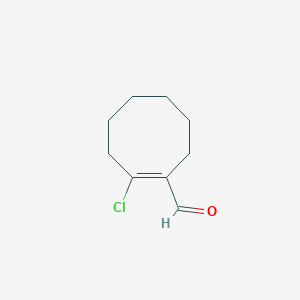
![3-benzyl 7-tert-butyl 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B3034377.png)
